Fischeria A

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fischeria A can be isolated from the roots of Euphorbia fischeriana through a series of extraction and purification processes. The typical method involves the use of organic solvents to extract the compound, followed by chromatographic techniques to purify it .

Industrial Production Methods: Currently, this compound is primarily obtained through natural extraction from Euphorbia fischeriana. Industrial-scale production methods are still under development, focusing on optimizing the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Fischeria A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Chemistry: Fischeria A serves as a valuable compound for studying the reactivity and synthesis of norditerpene lactones.

Biology: The compound has shown potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology research.

Mecanismo De Acción

The mechanism of action of Fischeria A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the formation of mammospheres in breast cancer cells, suggesting its potential role in targeting cancer stem cells . The exact molecular targets and pathways are still under investigation, but it is believed that this compound may interfere with key signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Fischeria A is part of a group of bioactive diterpenoids isolated from Euphorbia fischeriana. Similar compounds include:

Euphorin A-H: These compounds share structural similarities with this compound and exhibit various biological activities.

Other Diterpenoids: Compounds such as ent-abietane, ent-rosane, and ent-kaurane also share structural features with this compound and are known for their diverse biological activities.

Uniqueness: this compound stands out due to its unique norditerpene lactone structure, which is not commonly found in other diterpenoids.

Actividad Biológica

Fischeria A, a compound derived from various natural sources, has garnered attention in recent years for its diverse biological activities. This article explores the compound's antioxidant, anti-inflammatory, and potential anticancer properties based on recent research findings.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Recent studies have evaluated the antioxidant capacity of this compound, particularly focusing on its extracts.

Key Findings:

- DPPH and ABTS Scavenging: this compound extracts demonstrated significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. At a concentration of 2 mg/mL, the DPPH scavenging activity was reported at 94.4% for root extracts and 93.4% for leaf extracts, comparable to gallic acid at 97% .

- Total Phenolic and Flavonoid Content: The total phenolic content in this compound extracts was found to correlate positively with their antioxidant activity, suggesting that these compounds are significant contributors to its efficacy .

Table 1: Antioxidant Activities of this compound Extracts

| Extract Type | DPPH Scavenging (%) | ABTS Scavenging (%) | Total Phenolics (mg GAE/g) | Total Flavonoids (mg QE/g) |

|---|---|---|---|---|

| Root | 94.4 ± 1.37 | Not reported | Not reported | Not reported |

| Leaf | 93.4 ± 3.45 | Not reported | Not reported | Not reported |

Anti-Inflammatory Activity

Inflammation is a key factor in many chronic diseases, including cancer and cardiovascular diseases. The anti-inflammatory properties of this compound have been investigated using various in vitro models.

Key Findings:

- Inhibition of Pro-inflammatory Cytokines: Studies showed that this compound extracts significantly reduced the levels of nitric oxide (NO) and inhibited the expression of pro-inflammatory markers such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) in LPS-stimulated RAW 264.7 macrophage cells .

- Cell Viability: The viability of RAW 264.7 cells treated with this compound extracts was assessed using the MTT assay, showing no significant cytotoxic effects at concentrations up to 200 µg/mL .

Table 2: Anti-inflammatory Effects of this compound Extracts

| Treatment Type | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| Root Extract | Significant | Significant | Significant |

| Leaf Extract | Significant | Significant | Significant |

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties, particularly through its effects on cell proliferation and apoptosis.

Case Studies:

- Inhibition of Cancer Cell Lines: In vitro studies indicated that this compound extracts inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

- Synergistic Effects with Other Compounds: When combined with conventional chemotherapeutic agents, this compound exhibited synergistic effects that enhanced the overall anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Fischeria A?

this compound synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to confirm molecular structure .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and fragmentation patterns .

- Chromatography: Employ HPLC or GC-MS to assess purity (>95% is standard for publication) . Methodological Tip: Cross-validate results with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. How should researchers design experiments to assess this compound’s biological activity?

- Dose-Response Studies: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values .

- Control Groups: Include positive (e.g., known inhibitors) and negative (vehicle-only) controls .

- Replication: Perform experiments in triplicate with biological and technical replicates to ensure reproducibility . Example Table:

| Concentration (µM) | Inhibition (%) | SEM |

|---|---|---|

| 1 | 15 | 2.1 |

| 10 | 48 | 3.5 |

| 100 | 92 | 1.8 |

Q. What criteria validate the identity and purity of this compound in experimental settings?

- Identity: Match spectroscopic data (NMR, IR) to published reference spectra .

- Purity: Achieve ≥95% purity via HPLC with UV/Vis or ELSD detection .

- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to confirm compound integrity under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-Analysis: Compare datasets across studies, noting variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature) .

- Principal Contradiction Analysis: Identify the dominant factor (e.g., solvent choice, impurity profiles) influencing divergent results . Example Workflow:

- Compile all bioactivity data.

- Categorize by experimental parameters.

- Apply statistical tests (ANOVA, t-tests) to isolate significant variables .

Q. What advanced techniques elucidate this compound’s mechanism of action at the molecular level?

- Cryo-EM/X-Ray Crystallography: Resolve ligand-target binding interactions at atomic resolution .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- RNA-Seq/Proteomics: Profile downstream gene/protein expression changes post-treatment to map signaling pathways .

Q. How should researchers design studies to address gaps in this compound’s pharmacokinetic (PK) profile?

- In Vivo PK Studies: Administer this compound via IV/oral routes in model organisms; collect plasma at timed intervals for LC-MS/MS analysis .

- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites in liver microsomes . Key Parameters:

- Half-life (t½)

- Bioavailability (F%)

- Volume of distribution (Vd)

Q. Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Bootstrap Analysis: Estimate confidence intervals for EC₅₀ values to assess robustness .

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols?

Propiedades

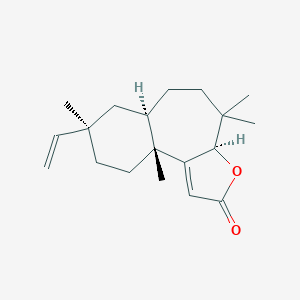

IUPAC Name |

(1R,6R,10R,12R)-12-ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-6-18(4)9-10-19(5)13(12-18)7-8-17(2,3)16-14(19)11-15(20)21-16/h6,11,13,16H,1,7-10,12H2,2-5H3/t13-,16+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTIEBXNTWYKEY-ZFKCKOODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2CC(CCC2(C3=CC(=O)OC31)C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2([C@@H](C1)CCC([C@@H]3C2=CC(=O)O3)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.